molecular formula C11H14N2O2 B1320168 6-(Piperidin-1-yl)picolinic acid CAS No. 868755-50-4

6-(Piperidin-1-yl)picolinic acid

Cat. No.: B1320168
CAS No.: 868755-50-4
M. Wt: 206.24 g/mol
InChI Key: ZBNWTBPSTOBOGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the picolinic acid and piperidine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine derivatives. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity. For instance, the use of thionyl chloride to activate picolinic acid allows for the formation of various amides, including those involving piperidine .

Biological Activities

This compound exhibits several biological activities that make it a valuable compound in pharmacology:

  • Inhibition of Enzymes : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as Mycobacterium tuberculosis thymidine monophosphate kinase (TMPK). These inhibitors demonstrate promising activity against tuberculosis, showcasing the compound's potential in antimicrobial therapy .
  • Cancer Research : The compound has been investigated for its role in inhibiting BCL6, a protein implicated in various cancers. Studies have shown that modifications to the piperidine ring can enhance binding affinity and selectivity towards BCL6, indicating its potential as a lead compound in cancer therapeutics .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for several applications:

  • Antimicrobial Agents : Due to its ability to inhibit bacterial enzymes, derivatives of this compound are being developed as new antimicrobial agents. The structural modifications allow for enhanced efficacy against resistant strains of bacteria.
  • Cancer Therapeutics : Compounds derived from this compound are being optimized for their ability to target cancer cells selectively. The ongoing research aims to improve their pharmacokinetic properties while minimizing side effects.

Case Study 1: Inhibition of Mycobacterium tuberculosis TMPK

A series of 1-(piperidin-3-yl)thymine amides were synthesized based on the structure of this compound. These compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis TMPK, with several derivatives achieving IC50 values in the low micromolar range. This study highlights the potential for developing new treatments for tuberculosis using structural analogs of the compound .

Case Study 2: BCL6 Inhibition

In another study focused on BCL6 inhibitors, researchers modified the piperidine ring in this compound to enhance binding interactions with the target protein. The most promising derivative showed submicromolar inhibition in cellular assays, indicating that strategic modifications can lead to potent anticancer agents .

Data Table: Summary of Biological Activities

CompoundBiological ActivityIC50 ValueReference
This compound derivative AInhibitor of Mycobacterium tuberculosis TMPKLow µM
This compound derivative BBCL6 inhibitorSubmicromolar

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance binding affinity and specificity to these targets, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)picolinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its utility in various research applications, particularly in the design of enzyme inhibitors and receptor modulators .

Biological Activity

6-(Piperidin-1-yl)picolinic acid is a heterocyclic organic compound that has garnered attention in the scientific community due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molar mass of 206.24 g/mol. The compound features both a piperidine ring and a pyridine ring, which contribute to its unique chemical reactivity and biological properties. The presence of the piperidine moiety enhances its binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Research indicates that it can modulate enzyme activities, acting as either an inhibitor or an activator depending on the context. This modulation can influence various signaling pathways related to cell growth, apoptosis, and other critical cellular processes .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. However, specific studies quantifying this activity are still limited .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it may influence cancer cell proliferation and survival by modulating key signaling pathways. For instance, it has been linked to the inhibition of serine/threonine kinases associated with tumorigenesis .

Study Findings
Study on kinase inhibitorsThis compound derivatives showed significant inhibition of PIM kinase activity, which is implicated in various cancers .
Anticancer screeningThe compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study explored the synthesis of piperidine derivatives and their efficacy as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). The findings indicated that modifications similar to those found in this compound could enhance inhibitory activity against MtbTMPK, highlighting the potential for developing new tuberculosis treatments .

Case Study 2: Retinol Binding Protein Antagonists

Research involving bispecific antagonists of retinol binding protein (RBP4) demonstrated that compounds structurally related to this compound could effectively disrupt RBP4-TTR complexation in vitro. This disruption was associated with reduced serum RBP4 levels in rodent models, indicating a promising avenue for metabolic disorder treatments .

Properties

IUPAC Name

6-piperidin-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNWTBPSTOBOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594449
Record name 6-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-50-4
Record name 6-(1-Piperidinyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Piperidin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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